molecular formula C11H7NO4S B2990288 (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 188111-05-9

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No. B2990288
CAS RN: 188111-05-9
M. Wt: 249.24
InChI Key: LXRKDEAFRQCTBN-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as TZD, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the thiazolidinedione family, which is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ) and improve insulin sensitivity.

Scientific Research Applications

Antimicrobial and Cytotoxic Agent

  • Antimicrobial and Cytotoxic Activities : This compound has been found to possess significant antimicrobial and cytotoxic properties. For example, certain derivatives showed broad-spectrum antibacterial and antifungal properties, with notable cytotoxicity in various cell lines, including HeLa, HT29, A549, and MCF-7 cells (Alegaon & Alagawadi, 2011).

Potential Anti-Cancer Agents

  • Anti-Proliferative Properties : Derivatives of this compound have been synthesized as potential anti-cancer agents, exhibiting significant anti-cancer activity in A549 & L132 cell lines. This suggests their potential in cancer treatment (Soni, Sanghvi, Devkar, & Thakore, 2015).
  • Inhibition of Bacterial Enzyme MurD : Some derivatives have been evaluated as inhibitors of the bacterial enzyme MurD, crucial for bacterial cell wall biosynthesis, making them potential candidates for antibacterial drugs (Zidar et al., 2010).

Hypoglycemic and Hypolipidemic Activities

  • Treatment of Type-2 Diabetes : Certain derivatives have shown significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models, suggesting their potential in treating type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Cytotoxic Activity and Molecular Docking Studies

  • Cytotoxic Agents and Molecular Docking : Some novel derivatives demonstrated moderate to promising cytotoxic activity against human breast cell line MCF-7. Molecular docking calculations align well with the cytotoxic evaluation results (Kolluri et al., 2020).

EAAT1 Inhibitors

  • Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 1 (EAAT1) : Some compounds containing this chemical structure have been identified as EAAT1-selective inhibitors, contributing to the pharmacological tools available in the EAAT field (Hansen et al., 2016).

Antihyperglycemic Agents

  • Antidiabetic Agents : Research has been conducted to explore its derivatives as potential antidiabetic agents, showing promising results in structure-activity relationship studies (Nomura et al., 1999).

properties

IUPAC Name

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRKDEAFRQCTBN-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid

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